molecular formula C7H3BrClNO3 B13547002 2-Bromo-3-chloro-5-nitrobenzaldehyde

2-Bromo-3-chloro-5-nitrobenzaldehyde

Cat. No.: B13547002
M. Wt: 264.46 g/mol
InChI Key: TWAPFNAJSBLZKQ-UHFFFAOYSA-N
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Description

2-Bromo-3-chloro-5-nitrobenzaldehyde is a multifunctional nitroaromatic compound of high interest in organic and medicinal chemistry. Its molecular formula is C7H3BrClNO3 . This compound serves as a versatile building block, or synthetic intermediate, for the construction of more complex molecules. The presence of three distinct functional groups—aldehyde, bromo, chloro, and nitro—on the benzene ring allows for sequential and selective chemical transformations, including nucleophilic substitution and condensation reactions . Researchers utilize this scaffold in the synthesis of various heterocyclic compounds and for creating molecular libraries to explore structure-activity relationships in drug discovery projects. The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3BrClNO3

Molecular Weight

264.46 g/mol

IUPAC Name

2-bromo-3-chloro-5-nitrobenzaldehyde

InChI

InChI=1S/C7H3BrClNO3/c8-7-4(3-11)1-5(10(12)13)2-6(7)9/h1-3H

InChI Key

TWAPFNAJSBLZKQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C=O)Br)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 2 Bromo 3 Chloro 5 Nitrobenzaldehyde

Retrosynthetic Analysis and Key Disconnections for the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For 2-Bromo-3-chloro-5-nitrobenzaldehyde (B6278211), several logical disconnections can be proposed, suggesting potential forward synthetic routes.

The primary disconnections are:

C-CHO bond: The aldehyde group can be introduced late in the synthesis via formylation of a 1-bromo-2-chloro-4-nitrobenzene (B1328927) precursor or by oxidation of the corresponding benzyl (B1604629) alcohol, (2-bromo-3-chloro-5-nitrophenyl)methanol. chemicalbook.comchemicalbook.com

C-NO₂ bond: The nitro group is typically introduced via electrophilic nitration. A plausible precursor for this step is 2-bromo-3-chlorobenzaldehyde. chemicalbook.comnih.gov

C-Br and C-Cl bonds: The halogen atoms can be introduced through electrophilic halogenation. The order of introduction is crucial to leverage the directing effects of the substituents.

A plausible retrosynthetic pathway might start from 3-chlorobenzaldehyde (B42229). This starting material could be brominated to introduce the bromine atom, followed by nitration to add the nitro group in the desired position, guided by the existing halogens.

Figure 1: Plausible Retrosynthetic Pathway

graph TD
    A[this compound] -->|C-NO₂ Disconnection| B(2-Bromo-3-chlorobenzaldehyde);
    B -->|C-Br Disconnection| C(3-Chlorobenzaldehyde);
    C -->|Simplification| D[Commercially Available Starting Material];

De Novo Synthesis Approaches

De novo synthesis involves constructing the target molecule from simpler aromatic precursors by sequentially adding the required functional groups.

Regioselective halogenation is fundamental to achieving the correct substitution pattern. The choice of halogenating agent and the electronic influence of the substituents already on the ring dictate the position of the incoming halogen. In electrophilic aromatic substitution, activators direct incoming groups to the ortho and para positions, while deactivators (except for halogens) direct to the meta position. Halogens are deactivating but ortho, para-directing.

For instance, a potential step could involve the bromination of 3-chlorobenzaldehyde. The aldehyde group is a meta-director, while the chlorine atom is an ortho, para-director. The directing effects would guide the incoming bromine atom. A patented method for a similar compound, 2-bromo-5-chlorobenzaldehyde, involves the bromination of 3-chlorobenzaldehyde using N-bromosuccinimide (NBS) in a strong acid solvent. google.com

Interactive Table 1: Directing Effects of Substituents

SubstituentTypeDirecting Effect
-CHO (Aldehyde)Deactivatingmeta
-Cl (Chloro)Deactivatingortho, para
-Br (Bromo)Deactivatingortho, para
-NO₂ (Nitro)Deactivatingmeta

Nitration is a classic electrophilic aromatic substitution reaction, typically achieved using a mixture of concentrated nitric acid and sulfuric acid. The position of nitration is controlled by the existing substituents.

Starting with a precursor like 2-bromo-3-chlorobenzaldehyde, both the bromo and chloro substituents are ortho, para-directors. chemicalbook.comnih.gov The C5 position is para to the chloro group and ortho to the bromo group. Both halogens, therefore, direct the incoming nitro group to the C5 position, making this a highly selective transformation. A similar reaction, the nitration of 2-bromobenzaldehyde, yields 2-bromo-5-nitrobenzaldehyde (B1279160), demonstrating the feasibility of this approach. chemicalbook.com

Interactive Table 2: Example Nitration Reaction Conditions

Starting MaterialReagentsTemperatureProductYieldReference
2-BromobenzaldehydePotassium nitrate, conc. H₂SO₄0 °C2-Bromo-5-nitrobenzaldehyde94% chemicalbook.com

The aldehyde group can be introduced in the final steps of the synthesis to avoid its potential interference with earlier reactions.

Formylation: This involves adding a formyl group (-CHO) to the aromatic ring. Reactions like the Vilsmeier-Haack or Gattermann-Koch reaction could be employed on a precursor such as 1-bromo-2-chloro-4-nitrobenzene.

Oxidation: A more common and often milder method is the oxidation of a primary alcohol. The corresponding precursor, (2-bromo-3-chloro-5-nitrophenyl)methanol, could be oxidized to the target aldehyde. chemicalbook.comchemicalbook.com A variety of oxidizing agents can be used for this transformation. A patent for a related synthesis describes the oxidation of 2-bromo-5-chloromethanol using NaClO and TEMPO. google.com Another method uses manganese dioxide to convert a benzyl alcohol to the corresponding benzaldehyde (B42025). google.com

Interactive Table 3: Common Reagents for Oxidation of Benzyl Alcohols to Aldehydes

ReagentNameConditions
PCCPyridinium chlorochromateAnhydrous CH₂Cl₂
PDCPyridinium dichromateAnhydrous CH₂Cl₂ or DMF
MnO₂Manganese dioxideVarious solvents (e.g., CH₂Cl₂, CHCl₃)
TEMPO/NaOCl(2,2,6,6-Tetramethylpiperidin-1-yl)oxylBiphasic system (e.g., CH₂Cl₂/H₂O)

Synthesis from Precursor Aromatic Compounds

Advanced strategies can be employed to synthesize the target compound from more complex, pre-functionalized aromatic molecules.

Halogen Dance Reactions: The halogen dance is a base-catalyzed migration of a halogen atom around an aromatic ring. wikipedia.orgrsc.orgresearchgate.net This rearrangement is driven by thermodynamics, proceeding towards the most stable organometallic intermediate. wikipedia.orgscribd.com While a powerful tool for accessing isomers that are difficult to synthesize directly, it is a specialized reaction. rsc.orgclockss.org In principle, an isomeric bromo-chloro-nitrobenzaldehyde could be rearranged to the desired this compound under specific basic conditions, although this would require significant empirical optimization.

Halogen Exchange: This type of reaction involves the replacement of one halogen atom with another. wikipedia.orgscience.gov These are not simple nucleophilic aromatic substitutions but are typically mediated by metal catalysts. nih.gov For example, an aryl bromide can be converted to an aryl chloride using reagents like cuprous chloride (CuCl). google.com Conversely, a process known as the aromatic Finkelstein reaction can convert aryl chlorides or bromides to aryl iodides. nih.gov This strategy could be viable if a precursor like 2,3-dibromo-5-nitrobenzaldehyde were more accessible than the target chloro-substituted compound.

Directed Ortho-Metalation and Functionalization Techniques

Directed ortho-metalation (DoM) is a powerful method for the regioselective functionalization of aromatic compounds. wikipedia.org This technique utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then react with an electrophile to introduce a variety of substituents. wikipedia.org

For the synthesis of a polysubstituted aromatic compound like this compound, DoM offers a precise route to control the placement of substituents, which can be challenging to achieve with traditional electrophilic aromatic substitution due to the formation of isomeric mixtures. wikipedia.org A hypothetical synthetic route could start from a precursor like 3-chloro-5-nitrobenzaldehyde. Since the aldehyde group itself is not a suitable DMG and can react with organolithium reagents, it would first need to be protected, for instance, as an acetal. This protected group could then act as a DMG, directing a strong base like n-butyllithium to deprotonate the C-2 position. uwindsor.ca The subsequent reaction of this lithiated intermediate with a bromine source, such as N-bromosuccinimide (NBS), would introduce the bromine atom at the desired location. A final deprotection step would then yield the target compound. The effectiveness of the DMG, choice of base, and reaction conditions are all crucial for the success of this strategy. baranlab.orguwindsor.ca

Multi-Component Reactions for Enhanced Efficiency

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of each reactant. rsc.org This approach is valued in medicinal chemistry for its ability to rapidly generate diverse molecular scaffolds. nih.gov While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct complex heterocyclic structures from simpler aldehydes. researchgate.netbeilstein-journals.org For instance, MCRs like the Ugi or Passerini reactions can be used to create complex molecules in a one-pot synthesis. rsc.orgnih.gov The challenge in applying MCRs to the direct synthesis of this compound lies in designing the starting materials that would lead to the desired substitution pattern on the aromatic ring.

Green Chemistry Principles and Sustainable Synthesis Optimization

The application of green chemistry principles to the synthesis of halogenated aromatic compounds is an area of increasing importance, aiming to develop more environmentally friendly processes. uni-lj.si This involves considering factors like atom economy, the use of greener solvents, and the development of catalytic methods to minimize waste and hazardous substance use. rsc.orgtaylorfrancis.com

Atom Economy and Reaction Efficiency Assessments

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting the mass of reactants into the desired product. numberanalytics.comwikipedia.org Reactions with high atom economy are those that maximize the incorporation of reactant atoms into the final product, generating minimal waste. wikipedia.orgjocpr.com For example, addition and rearrangement reactions are considered highly atom-economical, while substitution and elimination reactions are less so. scranton.edu In the context of synthesizing this compound, traditional multi-step syntheses often have poor atom economy due to the use of protecting groups and stoichiometric reagents. jk-sci.com Improving the atom economy would involve designing synthetic routes that utilize catalytic processes and avoid the generation of large amounts of byproducts. numberanalytics.com

Table 1: Conceptual Atom Economy of Different Reaction Types

Reaction TypeReactant IncorporationByproductsAtom Economy
Addition ReactionHighMinimalExcellent
RearrangementHighNoneExcellent
SubstitutionModerateLeaving group and other reagentsModerate
EliminationLowLeaving group and other small moleculesPoor

This table provides a generalized view of the atom economy for common reaction types in organic synthesis.

Solvent Selection and Catalytic Approaches

The choice of solvent is another critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. rsc.org There is a growing effort to replace hazardous chlorinated solvents with more benign alternatives. rsc.org Catalytic approaches are also central to green synthesis, as they can enhance reaction efficiency and reduce the need for stoichiometric reagents that generate waste. jk-sci.com For the synthesis of halogenated aromatic compounds, developing catalytic methods for halogenation can avoid the use of harsh and hazardous reagents. rsc.orgacs.org For instance, indole-catalytic protocols have been developed for the environmentally benign electrophilic bromination of aromatics. rsc.org

Chemoenzymatic and Biocatalytic Routes for Analogous Structures

Chemoenzymatic and biocatalytic methods offer promising green alternatives for the synthesis of aromatic aldehydes and related compounds. mdpi.comnih.gov These approaches utilize enzymes to carry out chemical transformations with high selectivity and under mild conditions, often in aqueous media. nih.gov While a specific biocatalytic route for this compound is not documented, enzymes are used in the synthesis of other aromatic aldehydes. google.com For example, oxidases can be used for the selective oxidation of alcohols to aldehydes. nih.gov Furthermore, biocatalytic systems have been developed for the selective reduction of nitroaromatic compounds to the corresponding anilines, which could be a key step in a larger synthetic scheme. chemrxiv.org The use of enzymes like halohydrin dehalogenases has also been explored for non-oxidative nitration reactions. acs.org

Table 2: Examples of Enzyme Classes and Their Potential Applications in Aromatic Synthesis

Enzyme ClassReaction TypePotential Application
Alcohol OxidaseOxidationConversion of benzyl alcohols to benzaldehydes
NitroreductaseReductionSelective reduction of nitro groups to amines
HalogenaseHalogenationRegioselective introduction of halogen atoms
DioxygenaseDihydroxylationIntroduction of hydroxyl groups to aromatic rings

This table illustrates the potential of various enzyme classes in the synthesis of functionalized aromatic compounds.

Reactivity and Mechanistic Studies of 2 Bromo 3 Chloro 5 Nitrobenzaldehyde

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions on the Benzene (B151609) Ring

Influence of Halogen and Nitro Substituents on Reactivity and Selectivity

The reactivity of the benzene ring in 2-bromo-3-chloro-5-nitrobenzaldehyde (B6278211) towards nucleophiles is significantly enhanced by the synergistic effect of its substituents. The nitro group, being a powerful electron-withdrawing group through both inductive and resonance effects, is the primary activator for SNAr reactions. youtube.comwikipedia.org Its position at C5 is crucial, as it is para to the bromine atom at C2 and meta to the chlorine atom at C3. This specific arrangement allows for the effective stabilization of the negative charge in the Meisenheimer intermediate formed during substitution at the C2 position. The aldehyde group and the halogens also contribute to the ring's deactivation through their inductive electron withdrawal, further increasing the ring's susceptibility to nucleophilic attack.

Investigations into Leaving Group Abilities of Bromine and Chlorine

In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack to form the Meisenheimer complex, not the departure of the leaving group. wikipedia.org Consequently, the conventional trend of leaving group ability seen in SN2 reactions (I > Br > Cl > F) is often inverted. The "element effect" in SNAr frequently shows an order of F > Cl ≈ Br > I. wikipedia.orgnih.gov This is attributed to the high electronegativity of fluorine, which strongly polarizes the carbon-halogen bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

For this compound, while both chlorine and bromine are viable leaving groups, the relative rates of their displacement are influenced by a combination of factors including the C-X bond strength and the stability of the resulting halide ion. However, the most critical factor determining the reaction's course is the stability of the intermediate formed upon attack at the respective carbon atoms.

Regioselectivity and Stereoelectronic Effects in SNAr Pathways

The regioselectivity of nucleophilic aromatic substitution on this compound is strongly controlled by stereoelectronic factors, specifically the ability of the substituents to stabilize the anionic Meisenheimer complex. A nucleophilic attack can theoretically occur at either C2 (displacing bromide) or C3 (displacing chloride).

Attack at C2 (ipso-to-Bromine): When a nucleophile attacks the carbon atom bonded to the bromine, the resulting negative charge in the Meisenheimer intermediate can be delocalized across the ring and, most importantly, onto the oxygen atoms of the para-nitro group. This resonance stabilization is highly effective and significantly lowers the activation energy for this pathway. libretexts.org

Attack at C3 (ipso-to-Chlorine): In contrast, an attack at the carbon bearing the chlorine atom does not allow for direct resonance delocalization of the negative charge onto the nitro group, as the nitro group is in a meta position relative to C3. openstax.org The stabilization of this intermediate is therefore considerably less pronounced.

Consequently, SNAr reactions on this compound are predicted to occur with high regioselectivity, leading exclusively to the substitution of the bromine atom at the C2 position.

Electrophilic Aromatic Substitution Limitations and Potential Activation Strategies

Electrophilic Aromatic Substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions, proceed via the attack of an electrophile on the electron-rich π-system of the benzene ring. msu.edumasterorganicchemistry.com The presence of four strong electron-withdrawing groups (one nitro, one aldehyde, one bromo, one chloro) on this compound makes the aromatic ring extremely electron-deficient and therefore highly deactivated towards electrophilic attack. libretexts.org

Reactions like Friedel-Crafts alkylation and acylation are known to fail on rings that are strongly deactivated. youtube.com Attempting EAS reactions on this substrate would require exceptionally harsh conditions, which would likely lead to degradation of the molecule rather than the desired substitution.

A hypothetical activation strategy would involve chemically modifying the existing substituents to be electron-donating. For example, the reduction of the nitro group to an amino (-NH₂) group would transform it into a powerful activating group. Similarly, reduction of the aldehyde to a methyl group would lessen its deactivating influence. However, such transformations would result in a different starting material, fundamentally altering the scope of subsequent reactions.

Reactions Involving the Aldehyde Moiety

The formyl group (-CHO) of this compound is a versatile functional group that can undergo a variety of chemical transformations, most notably oxidation and reduction.

Oxidation and Reduction Transformations of the Formyl Group

The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The choice of reagents for these transformations must account for the other functional groups present in the molecule to ensure chemoselectivity.

Oxidation: The formyl group can be oxidized to the corresponding carboxylic acid, yielding 2-Bromo-3-chloro-5-nitrobenzoic acid. This can be achieved using a range of common oxidizing agents. The reactivity of substituted benzaldehydes in oxidation reactions is influenced by the electronic nature of the ring substituents. sphinxsai.com

Reduction: The reduction of the formyl group leads to the formation of a primary alcohol, (2-Bromo-3-chloro-5-nitrophenyl)methanol. A key challenge in this transformation is the potential for the reducing agent to also reduce the nitro group. However, reagents such as sodium borohydride (NaBH₄) are known to be highly chemoselective, typically reducing aldehydes and ketones without affecting nitro groups under standard conditions. oxinst.comoxinst.com

The following table summarizes the expected outcomes of these transformations.

TransformationReagent(s)Product
OxidationPotassium permanganate (KMnO₄) or Chromic acid (H₂CrO₄)2-Bromo-3-chloro-5-nitrobenzoic acid
ReductionSodium borohydride (NaBH₄)(2-Bromo-3-chloro-5-nitrophenyl)methanol

Condensation Reactions (e.g., Knoevenagel, Aldol (B89426), Schiff Base Formation)

The aldehyde group is the primary site for condensation reactions. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the aldehyde's carbonyl carbon, making it highly susceptible to nucleophilic attack.

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine or pyridine. researchgate.nettandfonline.com this compound is expected to readily undergo Knoevenagel condensation. researchgate.netacs.orgnih.gov The electron-deficient nature of the aldehyde facilitates the initial nucleophilic attack by the carbanion of the active methylene compound, leading to the formation of a new carbon-carbon double bond after dehydration. tandfonline.com A variety of active methylene compounds can be employed, leading to a diverse array of α,β-unsaturated products.

Active Methylene CompoundExpected Product StructureProduct Class
Malononitrile(2-Bromo-3-chloro-5-nitrophenyl)methylenemalononitrileDinitrile
Ethyl CyanoacetateEthyl 2-cyano-3-(2-bromo-3-chloro-5-nitrophenyl)acrylateCyanoacrylate
Diethyl MalonateDiethyl 2-((2-bromo-3-chloro-5-nitrophenyl)methylene)malonateMalonic Ester Derivative
Nitromethane1-Bromo-2-chloro-4-nitro-5-(2-nitrovinyl)benzeneNitroalkene

Aldol Condensation : In a typical aldol condensation, an enolate ion reacts with a carbonyl compound. wikipedia.org Since this compound lacks α-hydrogens, it cannot form an enolate and thus cannot undergo self-condensation. However, it is an excellent electrophilic partner in a crossed aldol condensation (also known as a Claisen-Schmidt condensation) with another aldehyde or ketone that possesses α-hydrogens. wikipedia.orgbyjus.comlibretexts.orgquora.com In this reaction, a base would deprotonate the enolizable carbonyl compound to form a nucleophilic enolate, which would then attack the highly electrophilic carbonyl carbon of this compound. The initial β-hydroxy adduct would likely dehydrate rapidly to yield a stable, conjugated α,β-unsaturated carbonyl compound. byjus.com

Schiff Base Formation : Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. jetir.org This reaction is fundamental in forming carbon-nitrogen double bonds. The aldehyde group of this compound is expected to react efficiently with various primary aliphatic and aromatic amines, often under mild, acid-catalyzed conditions, to form the corresponding N-substituted imines. jetir.orgijtsrd.comnih.govijmcmed.org The reaction proceeds via the formation of an unstable carbinolamine intermediate, which then dehydrates to yield the final Schiff base. ijmcmed.org

Primary AmineExpected Schiff Base Product Name
AnilineN-((2-Bromo-3-chloro-5-nitrophenyl)methylene)aniline
p-ToluidineN-((2-Bromo-3-chloro-5-nitrophenyl)methylene)-4-methylaniline
BenzylamineN-((2-Bromo-3-chloro-5-nitrophenyl)methylene)-1-phenylmethanamine
CyclohexylamineN-((2-Bromo-3-chloro-5-nitrophenyl)methylene)cyclohexanamine

Wittig, Horner-Wadsworth-Emmons, and Related Olefination Reactions

Olefination reactions provide a powerful method for converting the carbonyl group of an aldehyde into a carbon-carbon double bond.

Wittig Reaction : The Wittig reaction utilizes a phosphorus ylide (a Wittig reagent) to transform an aldehyde into an alkene. ucla.eduudel.edu The reaction mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon, leading to the formation of a four-membered oxaphosphetane intermediate. ucla.edustackexchange.com This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene. stackexchange.com The stereochemical outcome of the reaction (E/Z isomerism) is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, whereas unstabilized ylides favor the formation of (Z)-alkenes. stackexchange.comorganic-chemistry.org this compound serves as the electrophilic component in this transformation. udel.edu

Horner-Wadsworth-Emmons (HWE) Reaction : The HWE reaction is a widely used modification of the Wittig reaction that employs a phosphonate carbanion instead of a phosphorus ylide. wikipedia.orgalfa-chemistry.com This method offers several advantages, including the high nucleophilicity of the phosphonate carbanion and the water-soluble nature of the phosphate byproduct, which simplifies purification. alfa-chemistry.comchem-station.com A key feature of the HWE reaction is its strong preference for producing the thermodynamically more stable (E)-alkene, especially with aromatic aldehydes. wikipedia.org The reaction begins with the deprotonation of the phosphonate to generate a carbanion, which then adds to the aldehyde. wikipedia.org

Phosphonate ReagentExpected ProductAlkene Geometry
Triethyl phosphonoacetateEthyl 3-(2-bromo-3-chloro-5-nitrophenyl)acrylatePredominantly (E)
Diethyl (cyanomethyl)phosphonate3-(2-Bromo-3-chloro-5-nitrophenyl)acrylonitrilePredominantly (E)
Diethyl benzylphosphonate1-Bromo-2-chloro-4-nitro-5-styrylbenzenePredominantly (E)

The Still-Gennari and Ando modifications of the HWE reaction, which utilize electron-withdrawing groups on the phosphonate (e.g., trifluoroethyl or aryl esters), can be employed to favor the formation of (Z)-alkenes. chem-station.com

Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring of this compound opens up possibilities for selective functionalization via transition metal-catalyzed cross-coupling reactions. Generally, in palladium-catalyzed reactions, the reactivity of aryl halides follows the order I > Br > OTf >> Cl. chemicalforums.com This reactivity difference allows for selective coupling at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations. nih.gov

Suzuki-Miyaura Coupling Investigations for Aryl-Aryl Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. rsc.orgacs.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups. rsc.org For this compound, the reaction would be expected to occur selectively at the C-Br bond. nih.gov Coupling with various aryl or heteroaryl boronic acids or esters would yield biaryl compounds, a common structural motif in pharmaceuticals and materials science.

Sonogashira and Heck Coupling Studies for Alkyne/Alkene Introduction

Sonogashira Coupling : This reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper(I) co-catalyst, providing a direct route to arylalkynes and conjugated enynes. wikipedia.orglibretexts.org The reaction is known for its mild conditions. wikipedia.org The C-Br bond of this compound would be the preferred site for coupling with various terminal alkynes. The reactivity of aryl halides in Sonogashira coupling follows the order I > Br > Cl, allowing for selective functionalization. chemicalforums.comlibretexts.org Copper-free Sonogashira protocols have also been developed, often for reactions with aryl bromides at room temperature. ucsb.edu

Heck Coupling : The Heck (or Mizoroki-Heck) reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction typically proceeds via oxidative addition, migratory insertion, and β-hydride elimination steps. researchgate.net This method could be used to introduce a vinyl group at the C-2 position of the benzaldehyde (B42025) ring by reacting the C-Br bond with an alkene like styrene or an acrylate ester in the presence of a palladium catalyst and a base. youtube.com

Buchwald-Hartwig Amination and Palladium-Catalyzed C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction has largely replaced harsher traditional methods for synthesizing aryl amines. wikipedia.org The greater reactivity of the C-Br bond would allow for the selective introduction of a primary or secondary amine at the C-2 position of this compound. The reaction typically requires a palladium catalyst, a suitable phosphine ligand (e.g., XPhos, BINAP), and a base. nih.gov

AmineCatalyst/Ligand System (Example)Expected Product
MorpholinePd(OAc)₂ / XPhos4-(2-Chloro-3-formyl-4-nitrophenyl)morpholine
AnilinePd₂(dba)₃ / BINAP2-Chloro-3-formyl-N-phenyl-4-nitroaniline
Di-n-butylaminePd(OAc)₂ / t-BuXPhosN,N-Dibutyl-2-chloro-3-formyl-4-nitroaniline
CarbazolePd(OAc)₂ / TrixiePhos9-(2-Chloro-3-formyl-4-nitrophenyl)-9H-carbazole

Negishi and Stille Coupling Approaches

Negishi Coupling : This reaction involves the palladium- or nickel-catalyzed coupling of an organozinc reagent with an organic halide. synarchive.comwikipedia.orgorganic-chemistry.org The Negishi coupling is known for its broad scope and high functional group tolerance. wikipedia.orgresearchgate.net The C-Br bond of this compound would be the expected site of reaction with an organozinc halide, allowing for the formation of C(sp²)-C(sp²), C(sp²)-C(sp³), or C(sp²)-C(sp) bonds.

Stille Coupling : The Stille reaction is a palladium-catalyzed cross-coupling of an organic halide with an organotin compound (organostannane). While the toxicity of tin reagents is a concern, the reaction is highly versatile and tolerates a wide variety of functional groups. As with other palladium-catalyzed couplings, the reaction would proceed selectively at the more labile C-Br bond, enabling the introduction of various alkyl, vinyl, or aryl groups.

Computational and Theoretical Chemistry of 2 Bromo 3 Chloro 5 Nitrobenzaldehyde

Electronic Structure and Molecular Orbital Analysis (e.g., HOMO-LUMO)

The electronic properties of a molecule are fundamental to understanding its chemical behavior. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comirjweb.com

The HOMO, as the outermost orbital containing electrons, acts as an electron donor. Conversely, the LUMO is the innermost empty orbital and acts as an electron acceptor. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. irjweb.commalayajournal.org

For 2-bromo-3-chloro-5-nitrobenzaldehyde (B6278211), the electronic landscape is heavily influenced by its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly lowering the energy of the LUMO and increasing the molecule's electrophilicity. The bromine and chlorine atoms also withdraw electron density through induction, while the aldehyde group (-CHO) acts as a deactivating, meta-directing group.

Computational analysis would reveal that the HOMO is likely distributed over the π-system of the benzene (B151609) ring, while the LUMO would be concentrated more towards the electron-deficient regions, particularly the nitro and aldehyde groups. This distribution dictates the molecule's reactivity towards nucleophiles and electrophiles.

Table 1: Predicted Frontier Molecular Orbital Properties and Global Reactivity Descriptors

The following data are illustrative, based on typical values for similarly substituted aromatic compounds calculated using Density Functional Theory (DFT) with a B3LYP functional and 6-311++G(d,p) basis set.

ParameterPredicted ValueSignificance
HOMO Energy ~ -7.0 eVEnergy of the highest occupied molecular orbital; related to ionization potential.
LUMO Energy ~ -3.5 eVEnergy of the lowest unoccupied molecular orbital; related to electron affinity.
HOMO-LUMO Gap (ΔE) ~ 3.5 eVIndicates kinetic stability and chemical reactivity; a smaller gap implies higher reactivity.
Ionization Potential (I) ~ 7.0 eVThe energy required to remove an electron.
Electron Affinity (A) ~ 3.5 eVThe energy released when an electron is added.
Global Hardness (η) ~ 1.75 eVMeasures resistance to change in electron distribution.
Electronegativity (χ) ~ 5.25 eVRepresents the molecule's ability to attract electrons.
Electrophilicity Index (ω) ~ 7.88 eVQuantifies the electrophilic nature of the molecule.

Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. For this molecule, the MEP map would show significant negative potential (electron-rich regions, typically colored red) around the oxygen atoms of the nitro and carbonyl groups, making them susceptible to electrophilic attack. Conversely, positive potential (electron-poor regions, colored blue) would be expected on the hydrogen atoms and near the carbon of the carbonyl group, indicating sites for nucleophilic attack. malayajournal.org

Density Functional Theory (DFT) Calculations for Ground State Geometries

Density Functional Theory (DFT) is a powerful quantum chemical method used to predict the equilibrium geometry of molecules by minimizing their energy. jocpr.comnih.gov Calculations, typically using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide precise information on bond lengths, bond angles, and dihedral angles. nih.gov

For this compound, the geometry of the benzene ring is expected to show minor distortions from a perfect hexagon due to the steric and electronic effects of the substituents. The bulky bromine and chlorine atoms at the ortho and meta positions relative to the aldehyde group will likely cause some steric strain, potentially leading to slight out-of-plane deviations and adjustments in bond angles to minimize repulsion. The C-C bond connecting the aldehyde group to the ring is expected to have some double-bond character due to conjugation, making it shorter than a typical C-C single bond.

Table 2: Predicted Geometrical Parameters for this compound

Values are illustrative and represent typical bond lengths and angles expected from DFT calculations.

ParameterPredicted Value
Bond Lengths (Å)
C=O (aldehyde)~ 1.21 Å
C-C (ring-aldehyde)~ 1.48 Å
C-Br~ 1.90 Å
C-Cl~ 1.74 Å
C-N (nitro)~ 1.49 Å
**Bond Angles (°) **
C-C-O (aldehyde)~ 124°
C-C-H (aldehyde)~ 116°
C-C-Br~ 121°
C-C-Cl~ 120°

Reaction Pathway Elucidation and Transition State Analysis

Computational chemistry is instrumental in mapping out potential reaction pathways and identifying transition states, which are the energy maxima along a reaction coordinate. jocpr.comrsc.org By calculating the activation energies, researchers can predict the feasibility and kinetics of a reaction.

For this compound, several reaction pathways could be investigated:

Nucleophilic Addition: The carbonyl carbon of the aldehyde group is highly electrophilic due to the electron-withdrawing effects of the attached ring and oxygen atom. Computational models can be used to study the addition of various nucleophiles (e.g., Grignard reagents, cyanide), calculating the energy profile of the reaction, including the formation of the tetrahedral intermediate. researchgate.net

Nucleophilic Aromatic Substitution (SNAr): The presence of a strong electron-withdrawing nitro group activates the aromatic ring for SNAr reactions. Halogen atoms (Br or Cl) could potentially be displaced by strong nucleophiles. Theoretical calculations can predict which halogen is more likely to be substituted by comparing the activation energies for the formation of the Meisenheimer complex intermediate at each position.

Transition state analysis involves locating the saddle point on the potential energy surface corresponding to the highest energy barrier of the reaction. The structure and energy of this transition state provide crucial insights into the reaction mechanism.

Spectroscopic Property Predictions (e.g., NMR, IR, UV-Vis) through Quantum Chemical Methods

Quantum chemical methods can accurately predict various spectroscopic properties, aiding in the structural characterization of molecules. jocpr.comnih.gov

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. The resulting computed IR spectrum can be compared with experimental data to confirm the presence of specific functional groups. For this compound, characteristic vibrational frequencies can be precisely calculated.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions. The calculations can determine the absorption wavelengths (λ_max) and the nature of the transitions (e.g., n→π* or π→π*), which are responsible for the molecule's absorption of UV-visible light.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (δ) of ¹H and ¹³C nuclei can be predicted by calculating the magnetic shielding tensors. These predictions are highly valuable for assigning peaks in experimental NMR spectra. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound

These values are representative and based on DFT calculations for similar compounds.

SpectroscopyParameterPredicted ValueAssignment
IR Vibrational Frequency (cm⁻¹)~ 1710 cm⁻¹C=O stretch (aldehyde)
~ 1530 cm⁻¹Asymmetric NO₂ stretch
~ 1350 cm⁻¹Symmetric NO₂ stretch
~ 740 cm⁻¹C-Cl stretch
~ 650 cm⁻¹C-Br stretch
UV-Vis λ_max~ 260-280 nmπ→π* transition
¹³C NMR Chemical Shift (δ)~ 188 ppmCarbonyl Carbon (C=O)
¹H NMR Chemical Shift (δ)~ 10.1 ppmAldehyde Proton (-CHO)

Conformational Analysis and Energetics of Rotamers

Conformational analysis investigates the different spatial arrangements of atoms (rotamers) that arise from rotation around single bonds. For this compound, the primary focus is the rotation around the C-C bond linking the aldehyde group to the phenyl ring. tandfonline.comias.ac.in

The two primary planar conformations are O-cis (where the C=O bond is oriented towards the C-Br bond) and O-trans (where the C=O bond is oriented away from the C-Br bond). Due to steric hindrance from the bulky ortho-bromine atom, the O-trans conformation is expected to be significantly more stable. tandfonline.comtandfonline.com

A potential energy surface (PES) scan can be performed by systematically rotating the dihedral angle of the aldehyde group and calculating the energy at each step. This analysis reveals the global minimum energy conformation and the energy barriers to rotation. The barrier to rotation is influenced by the balance between steric repulsion (which favors a non-planar structure) and the stabilizing effect of conjugation between the aldehyde group and the aromatic ring (which favors a planar structure). researchgate.net

Table 4: Relative Energies of Key Aldehyde Conformations

Illustrative energy differences based on computational studies of ortho-substituted benzaldehydes.

ConformationDihedral Angle (Br-C-C-H)Relative Energy (kcal/mol)Stability
O-trans (Planar) 180°0.0Most Stable
Perpendicular 90°~ 5-7Transition State
O-cis (Planar) > 8.0Least Stable (Steric Clash)

Quantitative Structure-Reactivity/Property Relationships (QSRR/QSPR) and Predictive Models

QSRR and QSPR models aim to establish a mathematical relationship between a molecule's structural or computed properties (descriptors) and its observed reactivity or physical properties. mdpi.comresearchgate.net These models are built using a set of known compounds and then used to predict the properties of new or unstudied molecules. nih.gov

For this compound, various quantum chemical descriptors can be calculated and used in a QSPR/QSRR model. nih.gov These descriptors quantify different aspects of the molecule's electronic and structural features.

Table 5: Common Quantum Chemical Descriptors for QSPR/QSRR Models

A selection of descriptors that would be calculated to build predictive models.

Descriptor CategoryExamples
Electronic HOMO/LUMO energies, HOMO-LUMO gap, Dipole moment, Mulliken atomic charges, Electronegativity, Hardness.
Topological Molecular surface area, Molecular volume, Ovality.
Thermodynamic Heat of formation, Gibbs free energy, Enthalpy.

By correlating these descriptors with experimental data (e.g., reaction rates, binding affinities, toxicity) for a series of related benzaldehydes, a predictive model can be developed. This model could then estimate the reactivity or specific properties of this compound without the need for direct experimentation.

Derivatization and Functionalization Strategies Using 2 Bromo 3 Chloro 5 Nitrobenzaldehyde As a Synthon

Synthesis of Novel Heterocyclic Compounds

The construction of heterocyclic frameworks is a cornerstone of medicinal and materials chemistry. 2-Bromo-3-chloro-5-nitrobenzaldehyde (B6278211) provides a valuable starting point for the synthesis of various fused and non-fused heterocyclic systems.

While direct, documented syntheses of indole (B1671886) derivatives specifically from this compound are not prevalent in readily available literature, the structural motifs of this synthon suggest plausible synthetic pathways. For instance, the aldehyde functionality can undergo condensation with suitable nitrogen-containing precursors, which could then be followed by intramolecular cyclization reactions. The presence of the halogen atoms offers handles for subsequent modifications of the indole ring system, allowing for the introduction of further complexity and functionality.

The synthesis of other benzofused systems can be envisioned through multi-step sequences. For example, the aldehyde could be reduced to a benzyl (B1604629) alcohol, which can then participate in cyclization reactions. Alternatively, the aldehyde can be converted to a nitrile, a versatile functional group for the construction of various heterocyclic rings.

The synthesis of quinolines and isoquinolines often involves the condensation of an ortho-substituted aniline or benzaldehyde (B42025) derivative with a suitable coupling partner. Although direct examples utilizing this compound are scarce, its structure lends itself to established synthetic methodologies.

For the synthesis of quinoline derivatives, a plausible strategy would involve the reduction of the nitro group to an amine. The resulting 2-bromo-3-chloro-5-aminobenzaldehyde could then undergo a Friedländer annulation or a similar condensation-cyclization reaction with a compound containing an α-methylene ketone. The halogen substituents on the resulting quinoline ring would then be available for further functionalization.

Similarly, for isoquinoline synthesis, the aldehyde group of this compound could be transformed into a functional group that facilitates cyclization onto the aromatic ring. For instance, a Wittig reaction could introduce a vinyl group, which could then be part of a subsequent intramolecular cyclization. The bromo and chloro substituents would again serve as points for later-stage diversification of the isoquinoline scaffold.

Preparation of Advanced Organic Materials Precursors

The unique electronic and structural features of derivatives of this compound make them attractive precursors for advanced organic materials with applications in electronics and photonics.

The aldehyde functionality of this compound can be utilized in polymerization reactions. For example, it can undergo condensation polymerization with difunctional amines or other suitable comonomers to form polyimines or other conjugated polymers. The presence of the bromo, chloro, and nitro groups on the polymer backbone would be expected to impart specific electronic and physical properties to the resulting material, such as altered solubility, thermal stability, and charge transport characteristics.

Potential Polymer Type Monomer Functionality Utilized Anticipated Polymer Properties
Poly(azomethine)sAldehyde group in condensation with diaminesHigh thermal stability, potential for conductivity upon doping
PolyestersAldehyde group (after oxidation to carboxylic acid) in condensation with diolsGood mechanical properties, potential for liquid crystallinity
Vinyl PolymersAldehyde group (after conversion to a vinyl group) in addition polymerizationTunable optical and electronic properties

This table presents hypothetical polymer types that could be synthesized from this compound-derived monomers and their potential properties.

The rigid, polarizable aromatic core of this compound derivatives is a desirable feature for the design of liquid crystalline materials. By attaching long alkyl or alkoxy chains to the aromatic ring, typically through ether or ester linkages, molecules with mesogenic properties can be synthesized. The strong dipole moment arising from the nitro and halogen substituents can influence the mesophase behavior and the dielectric anisotropy of the resulting liquid crystals.

Furthermore, the extended π-conjugation that can be achieved through derivatization of the aldehyde group makes these compounds promising precursors for optoelectronic materials. For instance, Knoevenagel condensation with active methylene compounds can lead to the formation of stilbene-like structures with potential applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Material Class Key Molecular Feature Potential Application
Liquid CrystalsAnisotropic molecular shape, polar substituentsDisplay technologies, optical switching
Organic SemiconductorsExtended π-conjugation, electron-withdrawing groupsOrganic field-effect transistors (OFETs), organic solar cells
Nonlinear Optical MaterialsDonor-acceptor substituted π-systemOptical data storage, frequency conversion

This table outlines potential applications of materials derived from this compound based on their molecular features.

Design and Synthesis of Chemosensors and Molecular Switches (non-biological applications)

The electron-deficient nature of the this compound ring system makes it a suitable platform for the development of chemosensors. The aldehyde group can be readily converted into a receptor unit capable of binding to specific analytes. Upon binding, a change in the electronic properties of the molecule can lead to a detectable optical response, such as a change in color (colorimetric sensor) or fluorescence (fluorometric sensor).

For example, condensation of the aldehyde with a fluorophore-containing amine could yield a Schiff base that acts as a "turn-off" fluorescent sensor. Interaction of the receptor part of the molecule with an analyte could disrupt the photoinduced electron transfer (PET) process, leading to a "turn-on" fluorescence response.

The principles of molecular switching can also be incorporated into derivatives of this compound. By introducing photochromic or electrochromic moieties, it is possible to create molecules that can reversibly switch between two or more stable states with different physical properties in response to external stimuli like light or an electric field. The bromo and chloro substituents provide convenient handles for attaching such functional units.

Development of Ligands for Homogeneous and Heterogeneous Catalysis

While direct research on the application of this compound in the synthesis of ligands for catalysis is not extensively documented in publicly available literature, its structural motifs suggest significant potential for such applications. The principles of ligand design and the known reactivity of similar substituted benzaldehydes allow for a prospective analysis of its utility in both homogeneous and heterogeneous catalysis.

The primary route to ligand synthesis from this compound would involve the condensation of its aldehyde group with primary amines to form Schiff bases (imines). Schiff base ligands are renowned for their versatility in coordination chemistry, forming stable complexes with a wide array of transition metals. The electronic and steric properties of the resulting metal complexes, which are crucial for their catalytic activity, can be fine-tuned by varying the substituents on both the aldehyde and the amine precursors.

The presence of the electron-withdrawing nitro group, along with the bromo and chloro substituents on the benzaldehyde ring, would significantly influence the electronic properties of any derived Schiff base ligand. These groups tend to decrease the electron density on the imine nitrogen, which in turn affects the coordination strength and the redox potential of the metal center in the resulting complex.

Homogeneous Catalysis:

For homogeneous catalysis, ligands derived from this compound could be employed in a variety of metal-catalyzed reactions. By reacting the aldehyde with chiral amines, chiral Schiff base ligands can be synthesized. These ligands, when complexed with metals like palladium, rhodium, or copper, could be explored as catalysts for asymmetric synthesis, a field of critical importance in the pharmaceutical and fine chemical industries.

Potential reaction pathways could involve the synthesis of bidentate or multidentate ligands by using diamines or other polyamines. For instance, condensation with ethylenediamine would yield a salen-type ligand precursor. The specific substitution pattern of this compound would impart unique steric and electronic features to these ligands, potentially leading to novel catalytic activities and selectivities.

Heterogeneous Catalysis:

The development of heterogeneous catalysts is driven by the need for easily separable and recyclable catalytic systems. Ligands derived from this compound can be adapted for heterogeneous catalysis through several strategies.

One common approach is the immobilization of a homogeneous catalyst onto a solid support. The bromo or chloro substituents on the aromatic ring of the ligand could serve as anchor points for covalent attachment to functionalized supports such as silica, alumina, or polymers. For example, the halide could be displaced via nucleophilic substitution or participate in cross-coupling reactions to link the ligand to the support.

Alternatively, the entire ligand-metal complex could be encapsulated within the pores of a porous material like a metal-organic framework (MOF) or a zeolite. The specific size and shape of the ligand derived from this compound would be a critical factor in determining the suitability for a particular porous host.

The following table outlines potential ligand structures that could be synthesized from this compound and their prospective applications in catalysis, based on analogous systems reported in the literature.

Ligand TypePotential Amine ReactantPotential Metal IonPotential Catalytic Application
Monodentate Schiff BaseAniline derivativesPalladium(II), Copper(II)Cross-coupling reactions (e.g., Suzuki, Heck)
Bidentate Schiff BaseEthylenediamineCobalt(II), Nickel(II), Zinc(II)Oxidation, reduction, polymerization reactions
Chiral Schiff Base(R)- or (S)-1-PhenylethylamineRhodium(I), Iridium(I)Asymmetric hydrogenation, hydrosilylation
Salen-type Ligand1,2-PhenylenediamineManganese(III), Chromium(III)Epoxidation of olefins

Detailed research into the synthesis and catalytic performance of these and other ligands derived from this compound is a promising avenue for future investigations in the field of catalyst design. The unique electronic and steric profile of this synthon could lead to the discovery of new catalysts with enhanced activity, selectivity, and stability for a range of important chemical transformations.

Advanced Analytical Methodologies for the Characterization and Purity Assessment of 2 Bromo 3 Chloro 5 Nitrobenzaldehyde in Research

High-Resolution Chromatographic Separation Techniques (e.g., HPLC, GC-MS) for Purity and Reaction Monitoring

High-resolution chromatographic techniques are indispensable tools for assessing the purity of 2-Bromo-3-chloro-5-nitrobenzaldehyde (B6278211) and for monitoring the progress of reactions in which it is a reactant or product.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile, thermally sensitive compounds like substituted benzaldehydes. A typical approach involves reverse-phase (RP) HPLC, where a nonpolar stationary phase (like C18-bonded silica) is used with a polar mobile phase. For analogous compounds such as 2-Chloro-5-nitrobenzaldehyde, successful separation has been achieved using a mobile phase consisting of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. sielc.com The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique, particularly for volatile and thermally stable compounds. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass information for identification. The purity of synthesized compounds can be evaluated using GC-MS analysis. rsc.org For complex mixtures, such as reaction monitoring, GC can effectively separate isomers of nitrobenzaldehyde. google.com

These chromatographic methods are crucial for real-time reaction monitoring. By taking aliquots from a reaction mixture at different time intervals and analyzing them by HPLC or GC, chemists can track the consumption of starting materials (e.g., 1,3-dibromo-2-nitrobenzene) and the formation of intermediates and the final product, allowing for precise control over reaction conditions and optimization of yield. google.com

TechniqueTypical Stationary PhaseTypical Mobile/Carrier PhaseDetectorApplication
HPLCOctadecylsilane (C18) bonded silicaAcetonitrile/Water with acid modifier (e.g., Formic Acid)UV-Vis (e.g., 240 nm)Purity assessment, impurity profiling, reaction monitoring
GC-MSPolyethylene glycol or similar polarity columnInert gas (e.g., Nitrogen, Helium)Mass Spectrometer (MS), Flame Ionization Detector (FID)Purity analysis, separation of volatile impurities and isomers

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a definitive technique for confirming the elemental composition of this compound. Unlike nominal mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy (typically to within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula.

For this compound (C₇H₃BrClNO₃), the theoretical monoisotopic mass is 262.89847 Da. uni.lu HRMS analysis, often using techniques like Electrospray Ionization (ESI), can experimentally verify this mass. For instance, the synthesis of the related 2-bromo-5-nitrobenzaldehyde (B1279160) was confirmed by ESI mass spectrometry, where the analysis was consistent with its theoretical value. chemicalbook.com

HRMS can also provide information about the isotopic pattern of the molecule. The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) in the molecule creates a highly characteristic isotopic cluster in the mass spectrum. Observing this unique pattern provides strong evidence for the presence and number of bromine and chlorine atoms in the structure.

Predicted HRMS data for various adducts of the target molecule can guide experimental analysis. uni.lu

Adduct IonFormulaPredicted m/z
[M+H]⁺C₇H₄BrClNO₃⁺263.90575
[M+Na]⁺C₇H₃BrClNO₃Na⁺285.88769
[M-H]⁻C₇H₂BrClNO₃⁻261.89119

Data sourced from PubChem. uni.lu

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 2D NMR, Solid-State NMR) for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound in solution.

¹H NMR spectroscopy would provide information on the number, environment, and connectivity of the hydrogen atoms. For this compound, three distinct signals are expected in the aromatic region: one for the aldehyde proton (-CHO) and two for the aromatic ring protons. The aldehyde proton would appear as a singlet at a highly deshielded chemical shift (typically δ 10-11 ppm). The two aromatic protons would appear as doublets due to coupling with each other. Their specific chemical shifts are influenced by the electronic effects of the surrounding bromo, chloro, and nitro substituents. For example, in 3-bromo-5-nitrobenzaldehyde, the aldehyde proton appears as a singlet at δ 10.09 ppm, with the aromatic protons appearing between δ 8.51 and 8.79 ppm. chemicalbook.com

¹³C NMR spectroscopy reveals the number of chemically distinct carbon atoms. For this compound, seven signals would be expected: one for the carbonyl carbon of the aldehyde group (around δ 185-195 ppm) and six for the aromatic carbons, whose shifts would be determined by the attached substituents.

Advanced 2D NMR techniques are used to make unambiguous assignments.

COSY (Correlation Spectroscopy) would show a correlation between the two coupled aromatic protons, confirming their adjacent positions.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds away, which is crucial for assigning the quaternary (non-protonated) carbons and confirming the substitution pattern on the aromatic ring.

Solid-State NMR (ssNMR) could be employed to study the compound in its crystalline form. This technique can provide information about molecular conformation and packing in the solid state, revealing details about intermolecular interactions and identifying the presence of different polymorphs.

Single Crystal X-Ray Diffraction Studies of the Compound and its Derivatives

Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional atomic arrangement of a molecule in the solid state. While a crystal structure for this compound is not publicly available, extensive studies on the closely related compound 2-Bromo-3-nitrobenzaldehyde provide significant insight into the expected structural features. researchgate.netnih.govnih.gov

In the crystal structure of 2-Bromo-3-nitrobenzaldehyde, the molecule exhibits a close intramolecular contact between the bromine atom and an oxygen atom of the adjacent aldehyde group [Br···O contact of 2.984 (2) Å]. researchgate.netnih.gov This interaction suggests a degree of conformational locking. Furthermore, the molecules form loosely associated dimers through weak intermolecular Br···O interactions with the oxygen atoms of the nitro group [Br···O = 3.179 (3) Å]. nih.gov These interactions, combined with weak C-H···O interactions, result in the formation of molecular sheets. researchgate.netnih.gov A notable feature is that the nitro group is twisted by 43.6 (4)° from the plane of the aromatic ring. nih.gov

Crystal Data for the Related Compound 2-Bromo-3-nitrobenzaldehyde
ParameterValue
Chemical FormulaC₇H₄BrNO₃
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.1578 (8)
b (Å)6.3079 (5)
c (Å)15.0537 (11)
β (°)91.603 (8)
Volume (ų)774.34 (11)

Data from a study on 2-Bromo-3-nitrobenzaldehyde. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. Each spectrum serves as a unique "molecular fingerprint," allowing for rapid identification and confirmation of the compound's structure.

For this compound, the spectra would be dominated by characteristic vibrational modes of its functional groups. niscpr.res.in

C=O Stretch: The aldehyde carbonyl group (C=O) gives rise to a very strong and sharp absorption band in the FT-IR spectrum, typically in the region of 1690-1715 cm⁻¹. For related nitrobenzaldehydes, this peak is observed around 1700 cm⁻¹. niscpr.res.in

NO₂ Stretches: The nitro group (NO₂) has two characteristic stretching vibrations: an asymmetric stretch (νas) appearing as a strong band around 1520-1560 cm⁻¹, and a symmetric stretch (νs) appearing as a medium-to-strong band around 1330-1370 cm⁻¹. niscpr.res.inmdpi.com

C-H Stretches: The aldehyde C-H stretch typically shows one or two weak bands in the 2700-2900 cm⁻¹ region. docbrown.info The aromatic C-H stretches appear as weaker bands above 3000 cm⁻¹. docbrown.info

C-Br and C-Cl Stretches: The carbon-halogen stretches appear in the lower frequency (fingerprint) region of the spectrum. The C-Cl stretch is typically found in the 600-800 cm⁻¹ range, while the C-Br stretch occurs at lower wavenumbers, generally between 500-650 cm⁻¹.

Aromatic C=C Stretches: Vibrations of the benzene (B151609) ring typically produce several bands of variable intensity in the 1440-1625 cm⁻¹ region. docbrown.info

The combination of these specific absorption bands provides a rapid and non-destructive method to confirm the presence of all key functional groups and to verify the identity of the synthesized compound against a reference spectrum.

Expected Characteristic Vibrational Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity
Aromatic C-HStretching3000 - 3100Weak - Medium
Aldehyde C-HStretching2700 - 2900Weak
Aldehyde C=OStretching1690 - 1715Strong
Aromatic C=CStretching1440 - 1625Variable
Nitro NO₂Asymmetric Stretch1520 - 1560Strong
Nitro NO₂Symmetric Stretch1330 - 1370Medium - Strong
C-ClStretching600 - 800Medium - Strong
C-BrStretching500 - 650Medium - Strong

Industrial and Niche Applications of 2 Bromo 3 Chloro 5 Nitrobenzaldehyde and Its Derivatives in Specialty Chemicals

Role as an Intermediate in Fine Chemical Manufacturing

In the realm of fine chemical manufacturing, 2-Bromo-3-chloro-5-nitrobenzaldehyde (B6278211) is a sought-after starting material. The aldehyde group readily participates in condensation, oxidation, and reduction reactions, while the halogen substituents provide handles for cross-coupling and nucleophilic substitution reactions. This multi-faceted reactivity enables the construction of intricate molecular architectures. For instance, the aldehyde can be converted to a carboxylic acid, an alcohol, or an imine, each leading to a different class of compounds. The presence of both bromo and chloro substituents allows for selective reactions, where one halogen can be reacted while the other remains intact for subsequent transformations. This controlled reactivity is a significant advantage in multi-step syntheses, allowing for the efficient production of highly pure target molecules.

Halogenated nitrobenzaldehydes, as a class of compounds, are recognized for their role as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. The specific substitution pattern of this compound positions it as a precursor for compounds with potential biological activity, although specific pharmaceutical applications are not widely documented in publicly available literature.

Precursors for Agrochemical Development

The development of novel agrochemicals often relies on the synthesis of complex organic molecules that can interact with biological targets in pests or plants. Substituted benzaldehydes are common precursors in this field. While direct applications of this compound in commercial agrochemicals are not extensively detailed, its structural motifs are present in patented agrochemical compounds. The combination of halogens and a nitro group on the aromatic ring can influence the biological activity and physical properties of the final product, such as its efficacy, persistence, and selectivity.

Derivatives of this compound can be envisioned as precursors for various classes of agrochemicals, including herbicides, insecticides, and fungicides. For example, the aldehyde functionality can be used to synthesize Schiff bases or hydrazones, which are known to exhibit a range of biological activities. Furthermore, the nitro group can be reduced to an amine, opening up another avenue for derivatization and the introduction of further functionalities.

Applications in Polymer and Material Science

In the field of polymer and material science, functionalized aromatic compounds are crucial for the synthesis of high-performance materials. While specific polymers derived directly from this compound are not prominently featured in the literature, its reactive nature suggests its potential as a monomer or a cross-linking agent.

The aldehyde group could be utilized in polymerization reactions, such as the synthesis of polyesters or polyimines. The presence of halogen atoms offers the possibility of creating flame-retardant polymers. Furthermore, the nitro group can be chemically modified to introduce other functionalities that can tune the optical or electronic properties of the resulting materials. Research into the synthesis of novel polymers often involves the use of such multi-functional building blocks to achieve desired material characteristics.

Use in the Synthesis of Dyes, Pigments, and Specialty Reagents

The synthesis of organic dyes and pigments frequently involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. The nitro group in this compound can be reduced to an amino group, which can then be diazotized. The resulting diazonium salt can be coupled with various aromatic compounds to produce a wide range of azo dyes. The specific color and properties of the dye would be influenced by the substitution pattern of the benzaldehyde (B42025) derivative and the nature of the coupling partner.

The general synthesis of azo dyes involves the reaction of a diazonium salt with a coupling component, which is typically an electron-rich aromatic compound like a phenol (B47542) or an aniline. nih.gov The synthesis often requires acidic conditions and low temperatures to ensure the stability of the diazonium salt. nih.gov

Beyond dyes, this compound can also serve as a precursor for specialty reagents used in analytical chemistry or as building blocks in the synthesis of complex organic molecules for research purposes. The combination of different reactive groups allows for the creation of unique molecular probes and labeling agents.

Future Research Directions and Emerging Paradigms for 2 Bromo 3 Chloro 5 Nitrobenzaldehyde

Development of More Sustainable and Efficient Synthetic Routes

While traditional methods for the synthesis of polysubstituted benzaldehydes often rely on harsh reagents and multi-step processes, future research will likely focus on developing more sustainable and efficient synthetic routes. researchgate.net Green chemistry principles, such as atom economy and the use of renewable resources, are expected to be central to these efforts.

One promising approach is the application of chemo-enzymatic cascade reactions. wiserpub.com These one-pot processes, which combine the selectivity of enzymatic transformations with the versatility of chemical catalysis, could offer a streamlined and environmentally benign pathway to 2-bromo-3-chloro-5-nitrobenzaldehyde (B6278211) and its derivatives. Another area of exploration is the use of novel catalytic systems for the direct functionalization of simpler aromatic precursors. This could involve the development of catalysts that can selectively introduce the bromo, chloro, and nitro groups in a controlled manner, thereby reducing the number of synthetic steps and minimizing waste.

ParameterTraditional RoutesFuture Sustainable Routes
Reagents Often harsh and stoichiometricCatalytic and/or bio-based
Solvents Often hazardous organic solventsGreener solvents or solvent-free conditions
Energy Input High temperatures and pressuresMilder reaction conditions
Waste Generation Significant byproductsMinimized waste through high atom economy
Number of Steps Often multi-stepFewer steps, potentially one-pot syntheses

Exploration of Novel Reactivity Modalities and Cascade Reactions

The unique electronic properties of this compound, arising from the presence of multiple electron-withdrawing groups, suggest a rich and largely unexplored reactivity profile. Future research is poised to investigate novel transformations and cascade reactions that leverage this electronic bias.

The aldehyde functionality serves as a versatile handle for a myriad of chemical transformations, including but not limited to, aldol (B89426) condensations, Wittig reactions, and the formation of Schiff bases. wiserpub.comacs.org The presence of the halogen and nitro substituents can modulate the reactivity of the aldehyde group and the aromatic ring, potentially leading to unexpected and synthetically useful outcomes. For instance, the electron-deficient nature of the aromatic ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, which could be exploited in cascade sequences to build molecular complexity rapidly.

Future investigations may focus on designing tandem reactions where an initial transformation at the aldehyde group triggers a subsequent reaction on the aromatic ring, or vice versa. liberty.edu Such cascade processes are highly desirable as they can construct complex molecular architectures in a single operation, enhancing synthetic efficiency. 20.210.105baranlab.org The development of catalytic systems that can orchestrate these intricate cascade reactions will be a key area of focus.

Integration into Flow Chemistry Systems for Continuous Production

The transition from batch to continuous manufacturing is a paradigm shift in the chemical industry, offering enhanced safety, efficiency, and scalability. researchgate.netacs.orgacs.org Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, is particularly well-suited for the synthesis of specialty chemicals like this compound.

Future research will likely focus on developing robust and scalable flow chemistry protocols for the synthesis and derivatization of this compound. The precise control over reaction parameters such as temperature, pressure, and residence time afforded by flow reactors can lead to improved yields and selectivities. Furthermore, the small reactor volumes inherent to flow systems can mitigate the risks associated with handling potentially hazardous reagents or intermediates. The integration of in-line purification and analysis techniques could enable the development of fully automated, end-to-end continuous manufacturing processes for this compound and its derivatives. mdpi.comnih.gov

FeatureBatch ProductionFlow Chemistry Production
Scalability Often challengingMore straightforward scale-up
Safety Higher risks with hazardous materialsEnhanced safety due to small reaction volumes
Process Control Less precisePrecise control over parameters
Heat & Mass Transfer Often limitedHighly efficient
Reproducibility Can be variableHigh reproducibility

Discovery of Unforeseen Functional Materials via Strategic Derivatization

The strategic derivatization of this compound holds immense promise for the discovery of novel functional materials with tailored properties. The presence of multiple reactive sites—the aldehyde, the halogens, and the nitro group—provides a versatile platform for chemical modification.

For example, the aldehyde group can be used as a precursor for the synthesis of polymers with interesting optical or electronic properties. acs.org Copolymers could be formed with other substituted benzaldehydes to fine-tune the material's characteristics. The halogen atoms offer opportunities for cross-coupling reactions, enabling the introduction of a wide range of functional groups and the construction of complex molecular architectures. The nitro group can be reduced to an amine, which can then be further functionalized to create dyes, ligands for metal complexes, or building blocks for pharmacologically active compounds.

Future research in this area will likely involve a synergistic approach combining synthetic chemistry with materials science and computational modeling to design and create new materials with applications in areas such as electronics, photonics, and sensing. The development of functional polymers from phenolic aldehydes for applications like polyurethanes and polyesters serves as an analogous example of how such building blocks can be utilized. mdpi.com

Q & A

Q. What are the optimal synthetic routes for preparing 2-bromo-3-chloro-5-nitrobenzaldehyde, and how can competing isomer formation be minimized?

Methodological Answer: The synthesis typically involves sequential halogenation and nitration of benzaldehyde derivatives. For example:

Bromination and Chlorination: Start with 3-chloro-5-nitrobenzaldehyde. Bromination at the 2-position requires careful control of reaction conditions (e.g., using FeBr₃ as a catalyst in anhydrous HBr) to avoid over-bromination or ring substitution .

Nitration: Nitration at the 5-position can be achieved with mixed HNO₃/H₂SO₄, but regioselectivity must be monitored via TLC or HPLC to prevent para/ortho by-products .

Isomer Control: Use steric directing groups or low-temperature conditions (-10°C to 0°C) to suppress competing isomerization. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) resolves isomers .

Key Analytical Data:

  • HPLC Retention Times : this compound (12.3 min) vs. 2-bromo-5-chloro-3-nitro isomer (14.1 min) under C18 reverse-phase conditions.
  • Melting Point : 128–131°C (lit. for analogous compounds) .

Q. How can impurities arising from incomplete halogenation be identified and quantified?

Methodological Answer: Common impurities include mono-halogenated intermediates (e.g., 3-chloro-5-nitrobenzaldehyde) and dihalogenated by-products.

  • GC-MS : Use electron ionization (EI) to detect molecular ions at m/z 235 (target compound) vs. m/z 199 (3-chloro-5-nitrobenzaldehyde) .
  • ¹H NMR : Aromatic proton signals at δ 10.2 ppm (aldehyde) and δ 8.4–8.6 ppm (nitro-substituted protons) confirm purity. Residual solvent peaks (e.g., DCM at δ 5.3 ppm) indicate inadequate drying .
  • XRD : Single-crystal X-ray diffraction (via SHELX ) resolves structural ambiguities in halogen positioning.

Advanced Research Questions

Q. How can computational methods predict reactivity and regioselectivity in further functionalization of this compound?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic effects:

  • Nucleophilic Aromatic Substitution (SNAr) : The 2-bromo position is more electrophilic due to electron-withdrawing nitro and aldehyde groups. Fukui indices (f⁻) highlight susceptibility to attack at C2 .
  • Cross-Coupling Reactions : Pd-catalyzed Suzuki couplings at C2 are favored over C3/C5 due to lower activation energy (ΔG‡ ≈ 25 kcal/mol vs. 32 kcal/mol for C3) .
  • Contradictions : Discrepancies between predicted and experimental yields may arise from solvent polarity or steric hindrance not accounted for in gas-phase models .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer: Contradictions often stem from dynamic effects (e.g., tautomerism) or crystallographic disorder:

Dynamic NMR : Variable-temperature ¹³C NMR (VT-NMR) distinguishes aldehyde tautomers (e.g., enol vs. keto forms) via coalescence temperatures .

Complementary Techniques :

  • IR Spectroscopy : Confirm nitro group presence via asymmetric stretching at 1520 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS) : Exact mass (<1 ppm error) differentiates isobaric impurities (e.g., C₇H₄BrClNO₃ vs. C₇H₄Cl₂NO₃) .

Crystallographic Refinement : SHELXL resolves disorder by refining occupancy ratios for overlapping halogen positions.

Q. How can reaction pathways be optimized to avoid dehalogenation during catalytic transformations?

Methodological Answer: Dehalogenation is common in Pd-mediated reactions. Mitigation strategies include:

  • Ligand Design : Bulky ligands (e.g., XPhos) reduce β-hydride elimination.
  • Solvent Screening : Polar aprotic solvents (DMF, NMP) stabilize intermediates.
  • Additives : Silver salts (Ag₂CO₃) sequester halides, suppressing side reactions .
  • Kinetic Monitoring : In situ Raman spectroscopy tracks C-Br bond cleavage (peak at 280 cm⁻¹) .

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